molecular formula C15H24N2O B8505260 2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine

2-[4-(3-Pyrrolidin-1-yl-propoxy)-phenyl]-ethylamine

Cat. No. B8505260
M. Wt: 248.36 g/mol
InChI Key: JCINVJGOQZAQOV-UHFFFAOYSA-N
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Patent
US07629358B2

Procedure details

A mixture of [4-(3-pyrrolidin-1-yl-propoxy)-phenyl]-acetonitrile (preparation 104), (1 g, 4.1 mmol) and Raney® nickel (100 mg) in 2M methanolic ammonia (35 mL) was stirred under 60 psi of hydrogen gas at 50° C. for 6 hours. Tlc analysis showed that not all of the starting material had been consumed and so further Raney® nickel (200 mg) was added to the reaction mixture and heating continued for 5 hours. Tlc analysis again showed that starting material was still present and so additional Raney® nickel (200 mg) was added and the mixture was stirred at 50° C. for 3 hours. The reaction mixture was then filtered through Arbocel® and was concentrated in vacuo to give a yellow oil. The oil was purified by column chromatography using a 4 g RediSep® silica cartridge, eluting with dichloromethane:methanol:0.88 ammonia, 85:15:1.5 to 80:20:2, to afford the title compound in 16% yield, 160 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][C:13]([CH2:16][C:17]#[N:18])=[CH:12][CH:11]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.[H][H]>N.[Ni]>[NH3:1].[N:1]1([CH2:6][CH2:7][CH2:8][O:9][C:10]2[CH:11]=[CH:12][C:13]([CH2:16][CH2:17][NH2:18])=[CH:14][CH:15]=2)[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCCC1)CCCOC1=CC=C(C=C1)CC#N
Name
Quantity
35 mL
Type
solvent
Smiles
N
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been consumed
ADDITION
Type
ADDITION
Details
so further Raney® nickel (200 mg) was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heating
ADDITION
Type
ADDITION
Details
so additional Raney® nickel (200 mg) was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Arbocel®
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N
Name
Type
product
Smiles
N1(CCCC1)CCCOC1=CC=C(C=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.